[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
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Overview
Description
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is a complex organic compound with a molecular formula of C30H60NO6P and a molecular weight of 561.774 This compound is characterized by its unique structure, which includes a long hydrocarbon chain, an amide group, a hydroxyl group, and a phosphate group
Preparation Methods
The synthesis of [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate typically involves multiple steps, including the formation of the amide bond, the introduction of the hydroxyl group, and the phosphorylation of the hydroxyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the amide bond. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydroxyl Group Introduction:
Chemical Reactions Analysis
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of complex organic molecules and their interactions with various reagents.
Biology: The compound is studied for its potential role in biological systems, particularly in cell signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the development of novel materials and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also participate in signaling pathways by acting as a ligand for specific receptors or enzymes, thereby modulating their activity and downstream effects .
Comparison with Similar Compounds
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate can be compared with similar compounds such as sphingosine 1-phosphate and other long-chain phospholipids. These compounds share structural similarities, including the presence of a long hydrocarbon chain and a phosphate group. this compound is unique due to its specific stereochemistry and the presence of the dodecanoylamino group, which imparts distinct chemical and biological properties .
Similar Compounds
- Sphingosine 1-phosphate
- Ceramide 1-phosphate
- Lysophosphatidic acid
Properties
Molecular Formula |
C30H60NO6P |
---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |
InChI Key |
KXEMZGPJXBKYJP-VARSQMIESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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